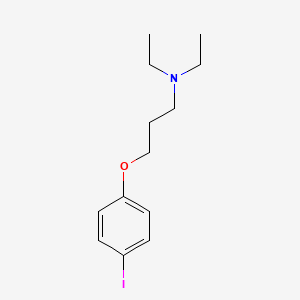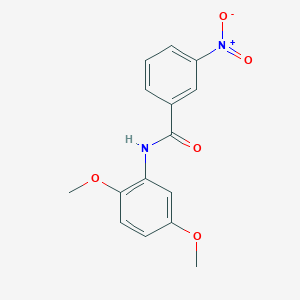![molecular formula C18H21NO B5008226 N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5008226.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is a Schedule IV controlled substance in the United States due to its potential for abuse and addiction. In recent years, modafinil has gained popularity as a cognitive enhancer, with some individuals using it to improve their focus, memory, and productivity.
Mécanisme D'action
The exact mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide is not fully understood, but it is believed to work by increasing the release of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This leads to increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects on the body. It increases the activity of certain enzymes in the liver, which can affect the metabolism of other drugs and substances. It also affects the levels of certain hormones in the body, such as cortisol and prolactin. Modafinil has been shown to increase heart rate and blood pressure in some individuals, although these effects are generally mild.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has a number of advantages for use in laboratory experiments. It is a relatively safe and well-tolerated drug, with few side effects. It has also been shown to have a number of beneficial effects on cognitive function and alertness, which can be useful in certain types of experiments. However, N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide is a controlled substance in many countries, which can make it difficult to obtain for research purposes. It is also important to be aware of the potential for abuse and addiction when using this compound in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide. One area of interest is its potential use as a cognitive enhancer in healthy individuals. There is some evidence to suggest that this compound can improve cognitive function in healthy individuals, although more research is needed in this area. Another area of interest is the use of this compound as a potential treatment for depression and other psychiatric disorders. There is some evidence to suggest that this compound may be effective in treating depression, although more research is needed to confirm this. Finally, there is interest in developing new and improved versions of this compound that have fewer side effects and a longer duration of action.
Méthodes De Synthèse
Modafinil was first synthesized in the 1970s by a French pharmaceutical company called Lafon Laboratories. The original synthesis method involved the reaction of benzhydryl sulfinylacetamide with thionyl chloride, followed by the reaction of the resulting intermediate with 2,4-dimethylbenzylamine. This method was later improved upon by other researchers, with some modifications to the reaction conditions and starting materials.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its effects on sleep and wakefulness, as well as its potential therapeutic uses. It has been shown to improve alertness, cognitive function, and mood in individuals with sleep disorders. Modafinil has also been investigated as a potential treatment for depression, ADHD, and other neurological disorders.
Propriétés
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-9-10-17(14(2)11-13)15(3)19-18(20)12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANKRMGNFVUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5008152.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B5008154.png)


![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B5008169.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-methoxybenzamide](/img/structure/B5008172.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-bromophenyl)acrylonitrile](/img/structure/B5008176.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5008179.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)acetamide](/img/structure/B5008187.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008191.png)
![3,4-dichlorobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5008195.png)

![4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5008245.png)
![9,9-dimethyl-12-(4-methyl-3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5008255.png)